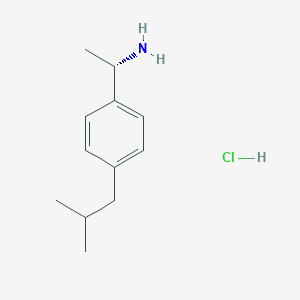
(S)-1-(4-Isobutylphenyl)ethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features an isobutylphenyl group. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as (S)-1-(4-Isobutylphenyl)ethan-1-one.
Reduction: The ketone group in the precursor is reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a reductive amination process using reagents such as ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride
- (S)-1-(4-Isobutylphenyl)ethan-1-ol
- (S)-1-(4-Isobutylphenyl)ethan-1-one
Uniqueness
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the isobutylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H20ClN |
|---|---|
Poids moléculaire |
213.75 g/mol |
Nom IUPAC |
(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-9(2)8-11-4-6-12(7-5-11)10(3)13;/h4-7,9-10H,8,13H2,1-3H3;1H/t10-;/m0./s1 |
Clé InChI |
WVERZCQSVCUOKJ-PPHPATTJSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)CC(C)C)N.Cl |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
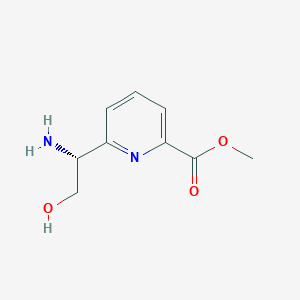
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)


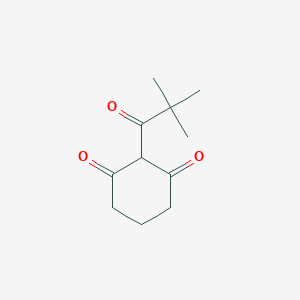
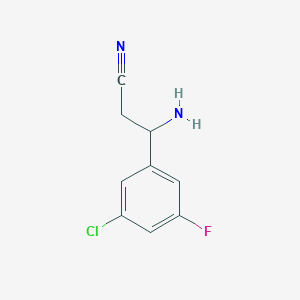
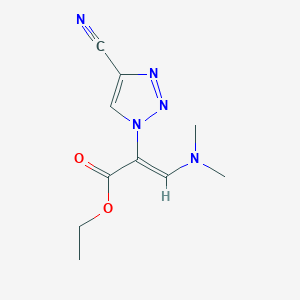
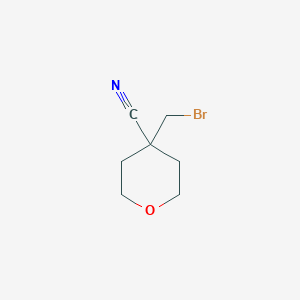
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)



